molecular formula C13H11ClN4 B1348413 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610277-86-6

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1348413
CAS No.: 610277-86-6
M. Wt: 258.7 g/mol
InChI Key: VZGUDTKDGFFRHH-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6) is a chlorinated pyrazolo-pyrimidine derivative with a 2,4-dimethylphenyl substituent at position 1 and chlorine at position 2. Its molecular formula is C₁₃H₁₁ClN₄, and it has a molecular weight of 258.71 g/mol . This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are purine analogs known for diverse pharmacological activities, including antitumor, antiviral, and enzyme-modulating properties .

This article compares its structural, synthetic, and functional properties with similar compounds, emphasizing substituent effects on reactivity, biological activity, and synthetic utility.

Properties

IUPAC Name

4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGUDTKDGFFRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365914
Record name 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-86-6
Record name 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could introduce additional functional groups such as carbonyls .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Specifically, 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound acts as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies demonstrated that it effectively inhibits tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and promoting DNA fragmentation .
  • Case Study : In a study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, compound 5i was identified as a potent dual EGFR/VGFR2 inhibitor with IC50 values of 0.3 µM and 7.60 µM, respectively. This compound not only inhibited cell migration but also significantly reduced tumor size in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant antibacterial activity against various strains of bacteria.

  • Study Findings : In a recent investigation into pleuromutilin derivatives containing pyrazolo[3,4-d]pyrimidine moieties, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance antibacterial efficacy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves chlorination and hydrazinolysis steps:

  • Synthesis Route :
    • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one.
    • Hydrazinolysis to yield the hydrazide derivative followed by condensation reactions with various aromatic aldehydes .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the compound's effectiveness compared to other derivatives, the following table summarizes key findings from recent studies:

CompoundActivity TypeIC50 (µM)Target
5iAnticancer0.3EGFR
5iAnticancer7.60VEGFR2
Pleuromutilin-Pyrazolo DerivativeAntibacterial0.25MRSA

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific kinase targeted and the cellular context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Target) 2,4-dimethylphenyl (1), Cl (4) C₁₃H₁₁ClN₄ 258.71 Intermediate for disubstituted derivatives; potential anticancer applications.
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 6) 4-fluorophenyl (1), Cl (4), CH₃ (3) C₁₂H₉ClFN₄ 275.68 Enhanced reactivity due to electron-withdrawing F; studied for anticancer activity.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) CH₃ (1), Cl (4), ClCH₂ (6) C₇H₇Cl₂N₄ 233.06 Dual reactive sites (Cl at 4 and 6); versatile intermediate for pharmacologically active derivatives.
4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 3,5-dimethylphenyl (1), Cl (4) C₁₃H₁₁ClN₄ 258.71 Positional isomer of target; steric effects alter binding affinity.
4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-nitrophenyl (1), Cl (4) C₁₁H₇ClN₆O₂ 298.66 Strong electron-withdrawing nitro group; increased reactivity in substitution reactions.
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine isopropyl (1), CH₃ (6), Cl (4) C₁₀H₁₂ClN₄ 229.68 Steric bulk from isopropyl group; 95% purity.

Reactivity and Functionalization

  • The chlorine at position 4 in the target compound is highly reactive, enabling nucleophilic substitution with amines, hydrazines, or alkoxides .
  • Analogs with additional reactive sites (e.g., chloromethyl at position 6 in 1b ) allow sequential functionalization, expanding synthetic utility.

Biological Activity

4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 610277-86-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN4. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is recognized for its role as a bioisostere of adenine, allowing it to interact effectively with ATP-binding sites in various kinases.

PropertyValue
Molecular FormulaC13H11ClN4
Molar Mass258.71 g/mol
CAS Number610277-86-6
Physical FormSolid
Storage Conditions2-8 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies showed that derivatives exhibited IC50 values ranging from 45 nM to 99 nM against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. For instance, one study reported IC50 values of 45 nM for MCF-7 and 6 nM for HCT-116 cells when treated with a closely related compound .
    • A comparative analysis indicated that these compounds showed superior activity compared to sorafenib (IC50: 144 nM for MCF-7), suggesting a promising therapeutic profile for further development .
  • Mechanism of Action :
    • The primary mechanism involves the inhibition of CDK2/cyclin A2 activity. Compounds related to this compound have shown significant binding affinity to the active site of CDK2, as confirmed by molecular docking studies. This interaction is crucial for disrupting cell cycle progression and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example:

  • Substituents on the phenyl ring can enhance potency and selectivity towards specific kinases.
  • The presence of chlorine at the 4-position has been linked to improved binding interactions with target enzymes compared to unsubstituted variants.

Case Studies

Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 1 : A study focused on a series of synthesized pyrazolo[3,4-d]pyrimidines reported that compounds with specific substitutions exhibited enhanced anti-proliferative activity against MCF-7 and HCT-116 cell lines. The most potent derivative showed an IC50 value of 45 nM , indicating its potential as a lead compound for further drug development .
  • Case Study 2 : Another investigation into the pharmacokinetics and ADMET properties demonstrated that certain derivatives maintained good oral bioavailability and favorable metabolic profiles, making them suitable candidates for clinical trials .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are often prepared by refluxing intermediates like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide (80%) for 10 hours, followed by crystallization from dimethylformamide (DMF) . Substituted aryl groups at the 1-position can be introduced using N-aryl-α-chloroacetamides under controlled conditions . Optimization includes adjusting solvent polarity and reaction time to improve yields.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, in derivatives, aromatic protons appear as doublets (e.g., δ 7.44–8.46 ppm for Ar-H), and pyrimidine protons resonate near δ 8.26–8.46 ppm .
  • HPLC : Used to assess purity (>95% in many cases) and validate synthetic success .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies reporting mean C–C bond lengths of 0.003 Å and R-factors of 0.055 .

Q. What safety protocols are mandatory during experimental handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .
  • Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste handlers .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :

  • Temperature Control : Heating intermediates to 50°C in aqueous HCl improves solubility and reduces side reactions, as demonstrated in multi-step syntheses achieving ~53% yield .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for aryl-substituted derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) facilitate crystallization .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

  • Methodological Answer :

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in 4-chlorophenyl derivatives, coupling constants (J = 9 Hz) distinguish para-substituted aromatic protons from ortho/meta isomers .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray studies, which confirmed the fused pyrazole-pyrimidine ring system in related compounds .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace nitrogen/carbon environments in complex spectra .

Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., trifluoromethyl, cyclopropylmethyl) at the 1-, 3-, and 4-positions to assess impact on bioactivity .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pyrazolo[3,4-d]pyrimidines with chloro and methyl groups show enhanced antiproliferative effects due to improved membrane permeability .
  • Computational Modeling : Perform docking studies to predict binding affinity for kinases (e.g., EGFR, VEGFR) and correlate with experimental IC₅₀ values .

Q. How can regioselectivity challenges in N-alkylation reactions be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., trityl) on pyrimidine nitrogens to steer alkylation to the pyrazole ring .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 10 hours to 30 minutes) to minimize byproduct formation during alkylation .
  • pH Control : Alkaline conditions (pH 8–9) favor N1-alkylation over N3-alkylation in aqueous media .

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